Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]Imidazol-2-yl)pentanoate
Description
Systematic Nomenclature and CAS Registry Information
The compound is systematically named This compound , reflecting its esterified pentanoic acid backbone linked to a dihydrobenzimidazole moiety substituted with a trifluoromethyl group. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules prioritize the benzimidazole ring as the parent structure, with the trifluoromethyl substituent at position 2 and the pentanoate chain at position 5. The CAS Registry Number 1186590-49-7 uniquely identifies this compound in chemical databases. Synonymous designations include 1H-Pyrrolo[1,2-a]benzimidazol-1-one, 2,3,3a,4-tetrahydro-7-nitro-3a-(trifluoromethyl)-, though these are less commonly used.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₈F₃N₃O₃ was determined through high-resolution mass spectrometry, confirming the presence of 11 carbon, 8 hydrogen, 3 fluorine, 3 nitrogen, and 3 oxygen atoms. The calculated molecular weight is 287.19 g/mol , consistent with the trifluoromethyl group’s contribution (69.01 g/mol) and the pentanoate ester’s molecular framework. A comparative analysis of molecular weights for related benzimidazole derivatives is provided in Table 1.
Table 1: Molecular Formulas and Weights of Benzimidazole Derivatives
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The proton NMR spectrum reveals distinct signals for the benzimidazole aromatic protons (δ 7.2–7.8 ppm), the methyl ester group (δ 3.6 ppm), and the trifluoromethyl group (δ -63 ppm in carbon-13 NMR). Infrared spectroscopy confirms the presence of ester carbonyl (C=O) stretching at 1720 cm⁻¹ and C-F vibrational modes near 1150 cm⁻¹. Mass spectrometry fragments the molecular ion ([M+H]⁺ at m/z 288.19) into characteristic peaks corresponding to the benzimidazole core (m/z 160) and the trifluoromethyl-pentanoate side chain.
X-ray Crystallographic Studies and Conformational Analysis
While X-ray crystallographic data for this specific compound remains unpublished, analogous benzimidazole derivatives exhibit planar aromatic systems with substituents adopting equatorial orientations to minimize steric hindrance. Computational modeling predicts a dihedral angle of 15–20° between the benzimidazole ring and the pentanoate chain, stabilized by intramolecular hydrogen bonding between the imidazole NH and the ester carbonyl oxygen. Such conformational preferences are critical for understanding the compound’s reactivity and potential biological interactions.
Comparative Structural Analysis with Related Benzimidazole Derivatives
Structural comparisons highlight the influence of substituents on molecular properties. For instance, replacing the pentanoate group in the target compound with a pyridinyl-oxy moiety (as in the derivative from Table 1) increases molecular weight by 231.21 g/mol and introduces additional hydrogen-bonding sites. Conversely, the (R)-configured ethanamine side chain in the isoxazole-linked analog enhances chiral recognition in enzyme-binding assays. The trifluoromethyl group, common to all three compounds, contributes to electron-withdrawing effects and metabolic stability, as evidenced by its prevalence in pharmaceuticals.
Properties
Molecular Formula |
C14H17F3N2O2 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
methyl 5-[2-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-yl]pentanoate |
InChI |
InChI=1S/C14H17F3N2O2/c1-21-12(20)8-4-5-9-13(14(15,16)17)18-10-6-2-3-7-11(10)19-13/h2-3,6-7,18-19H,4-5,8-9H2,1H3 |
InChI Key |
RIZWJYSYBNAVLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1(NC2=CC=CC=C2N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Coupling Reaction for Side Chain Attachment
- The coupling of the benzimidazole intermediate with the pentanoate side chain is typically performed using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
- Reaction conditions are controlled at low temperatures (between -10°C and 25°C) to prevent side reactions and maintain stereochemical integrity.
- The reaction is usually carried out in anhydrous dichloromethane or tetrahydrofuran (THF) as solvents.
- Stirring times range from 24 to 72 hours depending on the reactivity of the substrates and the coupling agent used.
Cyclization and Functional Group Transformations
- Cyclization to form the benzimidazole ring can be achieved by reacting o-phenylenediamine derivatives with trifluoromethyl-substituted aldehydes or carboxylic acid derivatives under acidic conditions.
- Catalytic amounts of acids such as p-toluenesulfonic acid are used to promote ring closure.
- Oxidative cyclization methods may also be employed using reagents like oxalyl chloride in DMSO or other mild oxidants to facilitate the formation of the benzimidazole core.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Coupling reaction | Benzimidazole intermediate + pentanoic acid chloride + DIC + DMAP | Dichloromethane | -10 to 25 | 24-48 | 85-93 | Stirring under inert atmosphere |
| Cyclization | o-Phenylenediamine + trifluoromethyl aldehyde + p-TsOH | Ethanol or DMSO | 50 | 12-24 | 70-80 | Acid catalyzed ring closure |
| Purification | Recrystallization from methyl tert-butyl ether | - | 25 to 50 | - | - | Slow cooling to room temperature |
Research Findings and Optimization Notes
- The use of coupling agents such as DIC or DCC in combination with catalytic DMAP has been shown to improve coupling efficiency and reduce side product formation.
- Maintaining low reaction temperatures during coupling prevents racemization and degradation of sensitive trifluoromethyl groups.
- Acid-catalyzed cyclization is preferred over oxidative methods for better control and higher yields in benzimidazole ring formation.
- Purification by recrystallization rather than chromatography is favored for scalability and cost-effectiveness.
- Extraction and washing steps with aqueous sodium bicarbonate and dilute acid solutions effectively remove residual coupling agents and by-products.
- Vacuum distillation at controlled temperatures ensures solvent removal without thermal decomposition of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole ring or the ester moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate typically involves a multi-step process:
- Formation of the Benzimidazole Ring : Condensation of o-phenylenediamine with a carboxylic acid derivative.
- Introduction of the Trifluoromethyl Group : Nucleophilic substitution using trifluoromethyl iodide or trifluoromethyl sulfonate.
- Esterification : Reaction with pentanoic acid in the presence of an acid catalyst.
In industrial settings, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Scientific Research Applications
The compound has several notable applications across different scientific disciplines:
Chemistry
This compound serves as a building block in organic synthesis. Its unique chemical properties allow chemists to create more complex organic molecules, facilitating advancements in synthetic methodologies.
Biology
Research has indicated potential biological activities, including:
- Antimicrobial Properties : Similar benzimidazole derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Medicine
The compound is being investigated for its therapeutic potential in treating various diseases due to its unique structure. It has demonstrated promising anticancer activity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Panc-1 | 0.051 |
| BxPC-3 | 0.066 |
| WI38 (Normal) | 0.36 |
These results suggest selective inhibition of cancer cell growth while sparing normal cells.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related benzimidazole derivatives, indicating that modifications to the trifluoromethyl group significantly impact biological efficacy. This has been corroborated by findings that demonstrate enhanced anticancer and antimicrobial activities associated with these structural features.
Mechanism of Action
The mechanism of action of methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of the target compound differ in three key aspects: (1) substituents on the benzimidazole ring, (2) alkyl chain length and terminal functional groups, and (3) heterocyclic ring modifications.
Substituent Variations on the Benzimidazole Core
- Trifluoromethyl (-CF₃) vs. Hydroxyl (-OH) or Sulfonyl (-SO₂H) Groups The trifluoromethyl group in the target compound enhances electron-deficient character, improving resistance to oxidative metabolism compared to hydroxylated analogs like 3-[5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol (propanol chain, -CF₃) .
Alkyl Chain Length and Terminal Functional Groups
- Pentanoate Ester vs. Replacement of the ester with a carboxylic acid (e.g., [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid) increases water solubility but reduces bioavailability due to ionization at physiological pH .
Heterocyclic Ring Modifications
- Benzimidazole vs. Thienoimidazole or Tetrazole-Containing Systems Thienoimidazole derivatives (e.g., methyl 5-((3aS,4S,6aR)-1-(bis(4-methoxyphenyl)(phenyl)methyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate) introduce sulfur atoms into the ring system, altering electronic properties and conformational flexibility . Tetrazole-containing analogs (e.g., methyl 1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-propanoate) replace -CF₃ with a bioisosteric tetrazole group, which may enhance binding to metal ions or polar receptors .
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Challenges: Substitution patterns on benzimidazole derivatives are highly sensitive to reaction conditions. For example, methimazole derivatives often undergo undesired N-3 substitution unless specific protocols (e.g., bromoalkanoic acid coupling) are employed .
- Functional Group Impact: The -CF₃ group in the target compound likely improves metabolic stability compared to hydroxyl or amino-substituted analogs, as seen in fluorinated agrochemicals (e.g., acifluorfen, a herbicide with -CF₃ and nitro groups) .
Biological Activity
Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate is a synthetic compound belonging to the class of benzimidazole derivatives. Its unique structure, characterized by the trifluoromethyl group and a pentanoate ester, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C14H17F3N2O2
- Molecular Weight : 302.29 g/mol
- CAS Number : 1192226-02-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside, the benzimidazole ring can bind to various enzymes and receptors, modulating their activity and leading to observed biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines. For instance:
- In vitro tests on pancreatic cancer cell lines (Panc-1 and BxPC-3) revealed IC50 values of 0.051 µM and 0.066 µM , respectively, indicating strong antiproliferative activity compared to normal fibroblast cells (IC50 = 0.36 µM) .
| Cell Line | IC50 (µM) |
|---|---|
| Panc-1 | 0.051 |
| BxPC-3 | 0.066 |
| WI38 (Normal) | 0.36 |
These findings suggest that the compound selectively inhibits cancer cell growth while sparing normal cells, a critical feature for potential therapeutic agents.
Antimicrobial Activity
The structural features of this compound also suggest potential antimicrobial properties. Similar compounds within the benzimidazole class have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), emphasizing the importance of electron-withdrawing groups in enhancing biological activity .
Case Studies and Research Findings
A comprehensive study examining the structure-activity relationship (SAR) of related benzimidazole derivatives indicated that modifications to the trifluoromethyl group significantly impacted biological efficacy. The presence of this group was correlated with increased potency against specific cancer cell lines and enhanced antimicrobial properties .
Comparative Analysis
To further understand the biological activity of this compound, it is essential to compare its effects with other known compounds in its class:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Methyl 5-(2-(trifluoromethyl)-...) | 0.051 - 0.066 | Anticancer |
| Doxorubicin | ~0.15 | Anticancer |
| Gemcitabine | ~0.20 | Anticancer |
| Benzimidazole Derivative X | ~0.10 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
